R59949

Diacylglycerol kinase Isozyme selectivity Lipid signaling

R59949 is the standard pan-DGK inhibitor for researchers requiring the validated selectivity fingerprint of strong type I DGK (α and γ) inhibition with moderate type II DGK (δ and κ) attenuation. Unlike R59022 or generic DGK inhibitor I, R59949 uniquely targets DGKγ/δ, making it essential for pathway dissection. It is validated in vivo at 10 μg/g/day for OIR models and demonstrates established vascular signaling activity. Ensure your DGK studies are reproducible—select the compound with defined isoform selectivity and documented in vivo efficacy.

Molecular Formula C28H25F2N3OS
Molecular Weight 489.6 g/mol
CAS No. 120166-69-0
Cat. No. B1678721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR59949
CAS120166-69-0
Synonyms3-(2-(4-(bis(4-fluorophenyl)methylene)-1-piperdinyl)ethyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone
R 59 949
R 59949
R-59949
R59949
Molecular FormulaC28H25F2N3OS
Molecular Weight489.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S
InChIInChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35)
InChIKeyZCNBZFRECRPCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





R59949 (CAS 120166-69-0) Diacylglycerol Kinase Inhibitor Procurement Guide


R59949 (CAS 120166-69-0) is a pan diacylglycerol kinase (DGK) inhibitor with an IC50 of 300 nM against DGK in isolated platelet membranes and 120 nM in intact platelets [1]. The compound belongs to the quinazolinone class and functions by binding to the catalytic domain of DGK enzymes [2]. R59949 strongly inhibits type I DGK α and γ, and moderately attenuates type II DGK δ and κ [3]. The compound is a structural analog of R59022 and a more potent alternative to the original DGK inhibitor I .

Why R59949 Cannot Be Replaced by Generic DGK Inhibitors in Targeted Research


Substitution with alternative DGK inhibitors is not scientifically defensible because the DGK enzyme family comprises 10 distinct isozymes (α-κ) with divergent biological roles, and each inhibitor exhibits a unique selectivity fingerprint that cannot be replicated by in-class alternatives [1]. R59949's isoform selectivity profile—strong inhibition of type I DGK α and γ with moderate attenuation of type II DGK δ and κ—differs fundamentally from that of R59022, which strongly inhibits type I DGK α but moderately attenuates type III DGK ε and type V DGK θ instead [2]. Furthermore, the potency varies substantially: R59949 achieves IC50 values of 300 nM in isolated membranes and 120 nM in intact platelets, while generic alternatives may exhibit entirely different potency ranges and cellular permeability characteristics .

R59949 Quantitative Differentiation Evidence vs R59022 and D609


Isozyme Selectivity Profile: R59949 vs R59022 Among 10 Mammalian DGK Isozymes

In a comprehensive head-to-head comparison evaluating 10 mammalian DGK isozymes (α-κ) using a non-radioactive assay system, R59949 and R59022 exhibited fundamentally distinct isozyme inhibition patterns [1]. R59949 strongly inhibited type I DGK α and γ, and moderately attenuated type II DGK δ and κ [1]. In contrast, R59022 strongly inhibited type I DGK α and moderately attenuated type III DGK ε and type V DGK θ [1].

Diacylglycerol kinase Isozyme selectivity Lipid signaling

Potency Comparison: R59949 as the More Potent Analog of DGK Inhibitor I

R59949 is characterized as a more potent analog of Diacylglycerol Kinase Inhibitor I (Cat. No. 266785) . R59949 inhibits DGK with an IC50 of 300 nM in isolated platelet membranes and 120 nM in intact platelets . This dual IC50 characterization across both cell-free and cellular contexts provides quantitative benchmarking for experimental design .

Diacylglycerol kinase Enzyme inhibition Potency

Target Engagement Selectivity: R59949 Binds DGK Catalytic Domain via Non-ATP-Competitive Mechanism

Mechanistic studies using DGKα deletion mutants and substrate kinetics analyses demonstrate that R59949 binds to the catalytic domain of DGKα, and inhibition is noncompetitive with Ca2+ but synergistically potentiated by MgATP [1]. R59949 was confirmed to be more selective than R59022 among Ca2+-activated DGKs [1].

Enzyme mechanism Inhibition kinetics Catalytic domain

In Vivo Efficacy: R59949 Prevents Retinal Neovascularization in Oxygen-Induced Retinopathy Mouse Model

In an oxygen-induced retinopathy (OIR) mouse model, R59949 administered by intraperitoneal injection once daily at 10 μg/g/day from postnatal day P12 to P17 effectively prevented pathologic neovascularization and preserved astrocyte morphology [1]. Mechanistically, R59949 treatment upregulated PHD-2 expression while downregulating HIF-1α and VEGF in the retina [1].

Retinal neovascularization Oxygen-induced retinopathy In vivo pharmacology

Functional Differentiation: R59949 vs D609 in HIF-1α Signaling Pathway

In a study examining hypoxia-induced DAG and PA accumulation, pharmacological inhibition using R59949 (DGK inhibitor) and D609 (PC-PLC inhibitor) both eliminated HIF-1α protein stabilization and HIF-dependent transcription [1]. The experimental design employed both inhibitors as complementary tools targeting distinct nodes in the lipid signaling cascade [1].

HIF-1α Hypoxia Lipid signaling

Potency Differential: R59949 300 nM IC50 vs D609 6.4 μM Ki

R59949 inhibits DGK with an IC50 of 300 nM [1]. D609, while also reported to indirectly affect DGK activity, is primarily a phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitor with a Ki of 6.4 μM . The 21-fold potency difference necessitates distinct working concentration ranges in cellular assays.

Potency comparison DGK PC-PLC

R59949 High-Value Research and Industrial Application Scenarios


DGKγ- or DGKδ-Specific Signaling Pathway Studies

Researchers investigating DGKγ or DGKδ must prioritize R59949 over R59022 because the isozyme selectivity profile shows R59949 strongly inhibits DGKγ and moderately attenuates DGKδ, whereas R59022 does not target these isozymes [6]. R59949's selectivity for Ca2+-activated DGKs and non-ATP-competitive binding to the catalytic domain further supports its use in pathway dissection [2]. Studies should employ 300 nM to 10 μM R59949 based on in vitro [3] and cellular validation data.

Oxygen-Induced Retinopathy and VEGF-Dependent Angiogenesis Models

R59949 is validated for in vivo suppression of pathologic retinal neovascularization in the OIR mouse model at 10 μg/g/day i.p. dosing (P12-P17) [6]. The compound downregulates HIF-1α and VEGF via PHD-2 upregulation [6], providing a mechanistic basis for studies of hypoxia-driven angiogenesis. This established in vivo protocol offers researchers a validated starting point without requiring de novo dose optimization.

Vascular Smooth Muscle Cell Nitric Oxide Production and L-Arginine Transport Studies

R59949 at 10 μM inhibits IL-1β-induced NO production in RASMCs by decreasing transplasmalemmal L-arginine uptake without affecting iNOS protein or mRNA expression [6]. This makes R59949 a valuable tool for dissecting the DGK-dependent regulation of amino acid transport in inflammatory vascular signaling [6]. Researchers should note that R59949 inhibits only stimulated, not basal, L-arginine uptake [6].

HIF-1α Stabilization and Hypoxia Signaling Pathway Studies

R59949 eliminates both HIF-1α protein stabilization and HIF-dependent transcription in hypoxia models [6]. When used in combination with D609, researchers can dissect the relative contributions of DGK vs PC-PLC activity to hypoxia-induced DAG/PA accumulation and downstream signaling [6]. R59949 should be employed at sub-μM to low μM concentrations, distinct from the mid-μM concentrations required for D609.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for R59949

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.